molecular formula C27H30OS B2867184 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone CAS No. 882749-11-3

1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone

Cat. No. B2867184
M. Wt: 402.6
InChI Key: AIBLSEIKFUYTRD-UHFFFAOYSA-N
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Description

The compound “1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone” is a complex organic molecule. It contains a biphenyl group, a pentamethylbenzyl group, and a propanone group. The presence of these groups suggests that the compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the pentamethylbenzyl group, and the attachment of the propanone group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would likely contribute to the rigidity of the molecule, while the pentamethylbenzyl group could add steric bulk. The propanone group could introduce polar character to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present and their relative positions. The biphenyl group might undergo electrophilic aromatic substitution reactions, while the propanone group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of aromatic rings could affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Radical-Scavenging Activity and Potential for Photodynamic Therapy

  • Highly Brominated Mono- and Bis-Phenols : Compounds with structural similarities, such as brominated phenols derived from marine algae, have been characterized for their potent radical-scavenging activities. These findings indicate a potential for antioxidant applications in materials or pharmaceuticals. The inclusion of sulfur-containing functional groups could enhance solubility or reactivity in related derivatives (Duan, Li, & Wang, 2007).

  • Sulfanyl Porphyrazines in Photodynamic Therapy : Sulfanyl-substituted compounds, specifically sulfanyl porphyrazines, have been synthesized and evaluated as sensitizers for photodynamic therapy (PDT), showcasing their utility in cancer treatment. The design and functionalization of these compounds with sulfanyl groups enhance their efficacy and selectivity in targeting cancer cells (Piskorz et al., 2017).

Optical and Electronic Materials

  • High Refractive Index Polyimides : Research into thiophenyl-substituted compounds has led to the development of transparent polyimides with high refractive indices and small birefringences. These materials are significant for optical applications, such as lenses and electronic displays, where clarity and light manipulation are crucial (Tapaswi et al., 2015).

Synthetic Chemistry Applications

  • Zwitterionic Synthons from Halobenzyl Sulfones : The use of halobenzyl sulfones for synthesizing ortho-substituted cinnamates and biarylacetic acids demonstrates the utility of sulfone-containing compounds in medicinal chemistry and drug synthesis. Such methodologies could be relevant for synthesizing derivatives of "1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone" for research or therapeutic applications (Costa, Nájera, & Sansano, 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its biological activity .

properties

IUPAC Name

3-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30OS/c1-18-19(2)21(4)26(22(5)20(18)3)17-29-16-15-27(28)25-13-11-24(12-14-25)23-9-7-6-8-10-23/h6-14H,15-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBLSEIKFUYTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CSCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone

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